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molecular formula C12H11N3O2 B8692182 N-(2-amino-2-oxoethyl)quinoline-8-carboxamide

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide

Cat. No. B8692182
M. Wt: 229.23 g/mol
InChI Key: GQOGCZYANKHBHZ-UHFFFAOYSA-N
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Patent
US07442793B2

Procedure details

To a mixture of quinoline-8-carboxylic acid (3.45 mmol), glycinamide hydrochloride (3.45 mmol), NMM (41.43 mmol) and HOAt (4.14 mmol) in DMF (17 mL) at room temperature was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodimide hydrochloride (4.14 mmol). After stirring at room temperature overnight, the reaction mixture was purified by HPLC to afford the title compound as a white solid. MH+230.
Quantity
3.45 mmol
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
3.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
41.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.14 mmol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
4.14 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=O)[CH:4]=[CH:3][CH:2]=1.Cl.[NH2:15][CH2:16][C:17]([NH2:19])=[O:18].CN1CCOCC1.C1C=NC2N(O)N=NC=2C=1.Cl.CN(C)CCCN=C=NCC>CN(C=O)C>[C:17]([CH2:16][NH:15][C:11]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2)=[O:13])(=[O:18])[NH2:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.45 mmol
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)C(=O)O
Name
glycinamide hydrochloride
Quantity
3.45 mmol
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
41.43 mmol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
4.14 mmol
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.14 mmol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)CNC(=O)C=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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